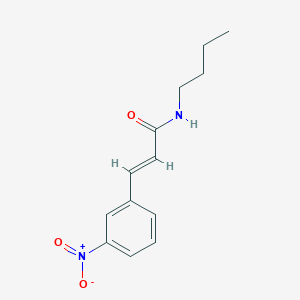

(2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide” is likely a nitrogen-containing organic compound. The “2E” indicates the geometry around the double bond, “N-butyl” suggests a butyl group attached to a nitrogen atom, and “3-(3-nitrophenyl)” indicates a nitrophenyl group attached at the 3-position of the prop-2-enamide backbone .

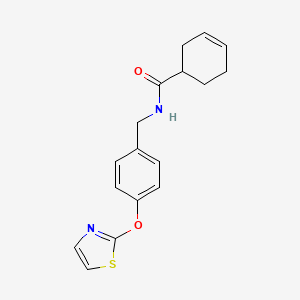

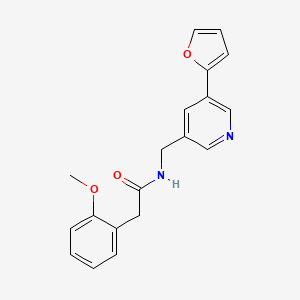

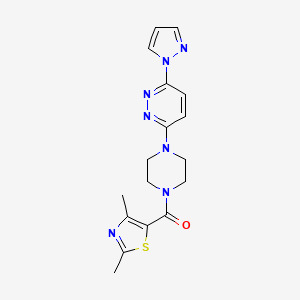

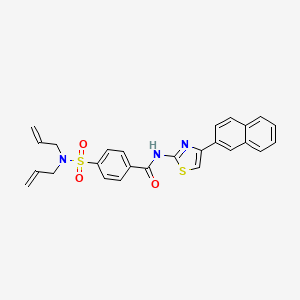

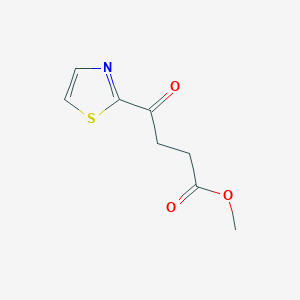

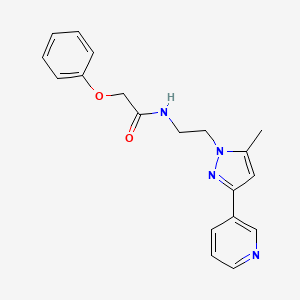

Molecular Structure Analysis

The molecular structure would likely feature a planar amide group, with the butyl group providing some flexibility to the molecule. The nitrophenyl group would contribute to the overall polarity of the molecule .Chemical Reactions Analysis

As an amide, this compound could participate in various chemical reactions. For example, it could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The nitro group could also be reduced to an amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, its solubility would be influenced by the polar nitrophenyl group and the nonpolar butyl group . Its melting and boiling points would depend on the strength of intermolecular forces .Aplicaciones Científicas De Investigación

Antimalarial Activity

A study investigated the antimalarial activity of N-arylcinnamanilides, including compounds structurally similar to (2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide. These compounds demonstrated efficacy against Plasmodium falciparum, with some derivatives exhibiting IC50 values in the micromolar range, comparable to the standard chloroquine. Notably, these compounds displayed no significant cytotoxic effect, making them promising candidates for further investigation in antimalarial therapy (Kos et al., 2022).

Anti-Inflammatory Potential

Another study focused on the anti-inflammatory potential of N-arylcinnamanilides. Most of the tested compounds, similar in structure to (2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide, significantly attenuated lipopolysaccharide-induced NF-κB activation. Some derivatives showed higher inhibition effects on the transcription factor NF-κB than the reference drug prednisone, suggesting a different mode of action for these compounds in anti-inflammatory applications (Hošek et al., 2019).

Inhibition of Zika Virus Replication

(2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide, structurally similar to the compound of interest, was identified as a potent inhibitor of Zika virus replication. The compound inhibited viral RNA replication by preventing the formation of the membranous replication compartment. This indicates potential for similar compounds, like (2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide, in antiviral research (Riva et al., 2021).

Electrochemical Properties and Corrosion Inhibition

A study on biphenyl-based compounds, including those structurally related to (2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide, revealed their utility in corrosion inhibition of mild steel. These compounds showed effectiveness against steel corrosion in acidic environments, with some derivatives demonstrating high efficiency and cathodic nature (Baskar et al., 2012).

Molecular Docking Studies for Antiviral Properties

In silico studies, including molecular docking of compounds structurally akin to (2E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide, have been conducted to predict their potential as antiviral agents. These studies offer insights into the compound's binding affinity and mechanism of action against viral proteins, as seen in research targeting Ebola virus glycoprotein (Otuokere et al., 2015).

Mecanismo De Acción

Without specific context (such as a biological target), it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific interactions with biological macromolecules.

Safety and Hazards

Propiedades

IUPAC Name |

(E)-N-butyl-3-(3-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-2-3-9-14-13(16)8-7-11-5-4-6-12(10-11)15(17)18/h4-8,10H,2-3,9H2,1H3,(H,14,16)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGLDQFLTIAJFQ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-((3,3,3-trifluoropropyl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B2435015.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2435018.png)

![Tris[2-(2,2,2-trifluoroethoxy)ethyl] phosphate](/img/structure/B2435019.png)

![2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2435022.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2435024.png)